molecular formula C16H17F2N5O2 B2721045 1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea CAS No. 1797619-21-6

1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Cat. No.: B2721045
CAS No.: 1797619-21-6
M. Wt: 349.342
InChI Key: VWVWVWXQZCICLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea (CAS 1797619-21-6) is a synthetic organic compound with a molecular formula of C16H17F2N5O2 and a molecular weight of 349.34 g/mol . This urea derivative features a 2,4-difluorophenyl group and a 4-morpholino-substituted pyrimidine ring, a structural motif often associated with compounds investigated for their potential biological activity. The presence of the morpholine group can influence the molecule's solubility and its ability to engage in hydrogen bonding, while the pyrimidine scaffold is a common pharmacophore found in many therapeutic agents. Compounds with similar structural elements, such as those combining urea and morpholine groups, are frequently explored in medicinal chemistry for their interactions with various enzymatic targets . Specifically, molecules containing a morpholinopyrimidine core have been studied in research contexts such as the development of protein kinase inhibitors, which are of significant interest in oncology and other disease areas . As a building block in drug discovery programs, this compound offers researchers a versatile intermediate for the synthesis and optimization of novel bioactive molecules. It is supplied For Research Use Only. Not for human or veterinary therapeutic or diagnostic use.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O2/c17-11-1-2-13(12(18)9-11)21-16(24)20-10-14-19-4-3-15(22-14)23-5-7-25-8-6-23/h1-4,9H,5-8,10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVWVWXQZCICLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea typically involves the reaction of 2,4-difluoroaniline with an isocyanate derivative, followed by the introduction of the morpholinopyrimidine moiety. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorophenyl urea derivative with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea typically involves binding to a specific molecular target, such as an enzyme or receptor. This binding can inhibit the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea with structurally or functionally related urea derivatives, focusing on synthetic yields, physicochemical properties, and structural motifs.

Structural Analogues from Fluconazole-Based Derivatives ()

Compounds 8d–8g in share the 2,4-difluorophenylurea motif but incorporate a 1,3,4-thiadiazole-thioether linker and a triazole-containing side chain. Key differences include:

  • Core Structure : The target compound uses a pyrimidine-morpholine core, whereas 8d–8g feature thiadiazole and triazole rings. The pyrimidine-morpholine system may enhance metabolic stability compared to thiadiazole, which is prone to oxidation .
  • Melting Points : Melting points for 8d–8g range from 145–160°C, indicating moderate crystallinity. The morpholine-pyrimidine core in the target compound may lower melting points due to increased flexibility, though this requires experimental validation .

Urea Derivatives with Pyridine/Thioether Linkers ()

Compound 7n () contains a pyridine-thioether group and a chloro-trifluoromethylphenyl substituent. Comparatively:

  • Electron-Withdrawing Groups : The trifluoromethyl and chloro groups in 7n increase lipophilicity (logP) relative to the target compound’s difluorophenyl group. This may enhance membrane permeability but reduce aqueous solubility .
  • Linker Chemistry : The thioether in 7n could confer susceptibility to metabolic oxidation, whereas the morpholine-pyrimidine linker in the target compound is likely more stable in vivo .

Triazine-Containing Urea Derivatives ( and )

describes a triazine-piperidine urea derivative (18), while synthesizes 14, a dimorpholino-triazine analog with a 2,4-difluorophenylurea group:

  • Triazine vs. Pyrimidine Cores : Compound 14 () uses a triazine core with dual morpholine substituents, achieving 97.5% HPLC purity but a low yield (27%). The target compound’s pyrimidine core may offer synthetic advantages, as pyrimidines are more commonly utilized in drug discovery for their balanced physicochemical properties .
  • Molecular Weight : Compound 14 has a molecular weight of 498.4 g/mol, nearing the upper limit for drug-likeness (typically <500 g/mol). The target compound’s molecular weight is likely lower, favoring oral bioavailability .

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Impact on Target Compound vs. Analogs
Morpholine-pyrimidine Enhanced solubility and metabolic stability
Thiadiazole-thioether Higher synthetic yields but potential metabolic liability
Triazine core Higher molecular weight, lower yield
Trifluoromethyl groups Increased lipophilicity, reduced solubility

Key Research Findings

  • Synthetic Feasibility : Morpholine-containing compounds (e.g., 14 ) exhibit lower yields compared to thiadiazole analogs, suggesting greater synthetic complexity for the target compound .
  • Drug-Likeness : The target compound’s estimated molecular weight (~400 g/mol) and absence of metabolically labile groups (e.g., thioethers) position it favorably for further development .
  • Biological Implications : While focuses on antifungal agents, the target compound’s morpholine-pyrimidine core may broaden its applicability to kinase inhibition or anticancer research, given the prevalence of morpholine in kinase-targeted drugs .

Biological Activity

1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a compound that has garnered attention for its potential biological activity, particularly as an enzyme inhibitor. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with an isocyanate derivative. The introduction of the morpholinopyrimidine moiety is achieved through a subsequent reaction step. Common solvents used include dichloromethane and dimethylformamide, often in the presence of catalysts like triethylamine to enhance yield and purity.

Chemical Structure

PropertyDetails
IUPAC Name This compound
Molecular Formula C16H17F2N5O2
Molecular Weight 335.33 g/mol
CAS Number 1797670-41-7

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. It is believed to bind to specific molecular targets such as kinases, inhibiting their activity and affecting cellular processes like proliferation and apoptosis. This mechanism is particularly relevant in cancer biology, where dysregulated kinase activity can contribute to tumor growth and metastasis .

Therapeutic Potential

Research has indicated that this compound may have therapeutic applications in treating various cancers by targeting proteins involved in cell cycle regulation and apoptosis. For instance, it has been studied as a potential inhibitor of Polo-like kinase 4 (PLK4), which plays a crucial role in centriole duplication and is often overexpressed in cancer cells . Inhibition of PLK4 can lead to centrosome loss and ultimately induce cell cycle arrest in cancer cells with intact p53 pathways.

Case Studies

  • Inhibition of PLK4 : A study demonstrated that compounds similar to this compound effectively inhibited PLK4 activity in various cancer cell lines. This inhibition resulted in reduced cell proliferation rates and increased apoptosis in cells with mutations affecting the p53 pathway .
  • Anti-inflammatory Activity : Related derivatives have shown promise in reducing inflammation by inhibiting nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications beyond oncology, including inflammatory diseases .

Similar Compounds

Compound NameMechanism of ActionTherapeutic Application
1-(2,4-Difluorophenyl)-3-(pyrimidin-2-yl)ureaEnzyme inhibitionCancer treatment
1-(2,4-Difluorophenyl)-3-(4-morpholinophenyl)ureaEnzyme inhibitionCancer treatment

Uniqueness of this compound

This compound's unique structure allows for specific binding properties that may confer distinct biological activities not observed in other similar compounds. The combination of difluorophenyl and morpholinopyrimidine moieties enhances its potential as a selective inhibitor against specific targets within cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.